1-(4-Methoxybenzyl)azetidine

Conformational constraint Ring strain Azetidine scaffold

1-(4-Methoxybenzyl)azetidine (CAS 1863392-54-4; molecular formula C₁₁H₁₅NO; molecular weight 177.24 g/mol) is a nitrogen-containing saturated heterocyclic compound consisting of a strained four-membered azetidine ring N-substituted with a 4-methoxybenzyl group. The azetidine scaffold possesses a ring-strain energy of approximately 25.2–25.4 kcal/mol, which is intermediate between the more strained aziridine (~27.7 kcal/mol) and essentially unstrained five- or six-membered aza-cycles, conferring a unique balance of reactivity and isolability.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B13664855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxybenzyl)azetidine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2CCC2
InChIInChI=1S/C11H15NO/c1-13-11-5-3-10(4-6-11)9-12-7-2-8-12/h3-6H,2,7-9H2,1H3
InChIKeyQCAAZAFFGJYBNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methoxybenzyl)azetidine: A Constrained Four-Membered Aza-Heterocycle Building Block for Fragment-Based and Medicinal Chemistry Procurement


1-(4-Methoxybenzyl)azetidine (CAS 1863392-54-4; molecular formula C₁₁H₁₅NO; molecular weight 177.24 g/mol) is a nitrogen-containing saturated heterocyclic compound consisting of a strained four-membered azetidine ring N-substituted with a 4-methoxybenzyl group . The azetidine scaffold possesses a ring-strain energy of approximately 25.2–25.4 kcal/mol, which is intermediate between the more strained aziridine (~27.7 kcal/mol) and essentially unstrained five- or six-membered aza-cycles, conferring a unique balance of reactivity and isolability . The 4-methoxybenzyl substituent contributes both lipophilicity (predicted logP ~1.5–2.0) and a potential hydrogen-bond acceptor (methoxy oxygen) for target engagement. This compound is commercially available through multiple suppliers at research-grade purity and serves as a versatile synthetic intermediate for further N-debenzylation or ring-functionalization chemistry .

Why Close Analogs of 1-(4-Methoxybenzyl)azetidine Cannot Be Interchanged Without Quantitative Re-Validation


The substitution pattern on the azetidine ring is a critical determinant of biological activity, as demonstrated by structure–activity relationship studies on related azetidine derivatives. In the GABA-uptake inhibitor series, replacing the piperidine ring of the known inhibitor NNC-05-2045 with an azetidine ring produced 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives that exhibited moderate affinity for GAT-1 (IC₅₀ = 26.6 μM) and GAT-3 (IC₅₀ = 31.0 μM)—a fundamentally different selectivity and potency profile from the parent piperidine compound [1]. Similarly, among 3-(4-methoxyphenyl)azetidine anticancer analogues, minor modifications to the azetidine core produced IC₅₀ values spanning from sub-micromolar to >100 μM across nine cancer cell lines, demonstrating that neither the 4-methoxybenzyl nor the azetidine moiety alone is sufficient to confer activity; rather, the precise connectivity (N-alkyl vs. C-aryl) and ring-substitution pattern govern target engagement [2]. Benzyl azetidine derivatives further exhibit S1P receptor subtype selectivity that is exquisitely sensitive to the nature and position of substituents on both the benzyl and azetidine rings—N-benzyl azetidine-3-carboxylic acid congeners show >100-fold selectivity for S1P₁ over S1P₃, a property that cannot be extrapolated to N-(4-methoxybenzyl)azetidine without experimental confirmation [3]. Consequently, 1-(4-methoxybenzyl)azetidine cannot be considered a generic substitute for any other azetidine analog, nor can its pharmacological properties be inferred from structurally related compounds without direct comparative data.

Quantitative Procurement Evidence: Where 1-(4-Methoxybenzyl)azetidine Demonstrates Verifiable Differentiation


Ring-Strain Energy (~25.4 kcal/mol) Confers a Verified Conformational Constraint Distinct from Five- and Six-Membered Aza-Heterocycle Analogs

The azetidine ring of 1-(4-methoxybenzyl)azetidine possesses a ring-strain energy of ~25.4 kcal/mol, compared with ~27.7 kcal/mol for the three-membered aziridine, <1 kcal/mol for pyrrolidine (five-membered), and ~0 kcal/mol for piperidine (six-membered). This strain value places azetidine in a unique energetic window: sufficient ring strain to enable ring-opening transformations under controlled conditions, yet thermally stable enough for routine handling and storage, unlike the more labile aziridine . Molecular modeling studies comparing azetidine to piperidine scaffolds have shown that the four-membered ring imposes a ~109° endocyclic bond angle (vs. ~111° for pyrrolidine and ~111° for piperidine) and restricts the nitrogen lone-pair orientation, which alters the vector of N-substituents by approximately 15–20° relative to analogous five- or six-membered ring systems—a geometric distinction that can determine whether a compound fits into a given receptor binding pocket [1].

Conformational constraint Ring strain Azetidine scaffold

Regiochemical Fidelity: N-Benzylation at the Azetidine Nitrogen Provides a Clean Synthetic Intermediate, in Contrast to C-3 Aryl-Substituted Azetidine Isomers

1-(4-Methoxybenzyl)azetidine is synthesized via direct N-alkylation of azetidine with 4-methoxybenzyl halide, producing a single regioisomer with the 4-methoxybenzyl group exclusively at the azetidine nitrogen. This contrasts with 3-(4-methoxyphenyl)azetidine (CAS 7215-07-8) and 3-(4-methoxybenzyl)azetidine hydrochloride (CAS 1172289-43-8), where the aryl/benzyl substituent is attached at the C-3 position, generating a stereocenter and requiring enantioselective synthesis or chiral resolution for single-enantiomer procurement . The N-substitution pattern in 1-(4-methoxybenzyl)azetidine eliminates stereochemical complexity at the point of ring–substituent attachment, resulting in an achiral molecule (no sp³ stereocenter at the connection point) with simpler QC characterization (achiral HPLC, no enantiomeric excess determination required). Vendors report batch purity specifications for this compound without the need for chiral purity documentation, in contrast to C-3 substituted azetidine analogs that require additional chiral HPLC or optical rotation certificates .

Regiochemistry Synthetic intermediate N-alkylation

Differentiated Biochemical Activity: Platelet 12-Lipoxygenase Engagement Profile Distinct from Other Azetidine Chemotypes with Reported GABA-Transporter and Anticancer Activity

1-(4-Methoxybenzyl)azetidine has been tested in vitro for inhibition of platelet 12-lipoxygenase (12-LOX) at a single concentration of 30 μM . This target profile is mechanistically distinct from the primary biological activities reported for the closest structural analogs: 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives act as GABA-uptake inhibitors (GAT-1 IC₅₀ = 26.6 μM; GAT-3 IC₅₀ = 31.0 μM) [1], while 3-(4-methoxyphenyl)azetidine derivatives exhibit antiproliferative activity across nine cancer cell lines (IC₅₀ values ranging from <10 μM to >100 μM) [2]. The 12-LOX screening data position 1-(4-methoxybenzyl)azetidine in a different target class from its C-3 substituted analogs—platelet 12-LOX is implicated in arachidonic acid metabolism and platelet aggregation, whereas GAT-1/GAT-3 and anticancer cytotoxicity represent unrelated pharmacological mechanisms. Importantly, this target-class differentiation cannot be inferred from chemical structure alone; the N-(4-methoxybenzyl) substitution pattern directs the compound toward a distinct biological screening profile compared to C-3 aryl-substituted azetidine congeners. Quantitative percent-inhibition values at the tested 30 μM concentration are not yet publicly available, representing a notable data gap that limits the strength of this comparison.

Platelet 12-lipoxygenase Biochemical screening Target engagement

Scaffold Differentiation from Piperidine-Based Comparators in GABA-Transporter Pharmacology: Azetidine Ring Confers Altered Transporter Subtype Selectivity

A direct scaffold-comparison study demonstrated that replacing the piperidine ring of the GABA-uptake inhibitor NNC-05-2045 with an azetidine ring yields 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives with a fundamentally altered pharmacological profile [1]. NNC-05-2045 (1-(3-(9H-carbazol-9-yl)-1-propyl)-4-(4-methoxyphenyl)-4-piperidinol) is a potent GABA-uptake inhibitor with a piperidine core; its azetidine-ring counterparts (compounds 18b and 18e) exhibit moderate affinity for GAT-1 (IC₅₀ = 26.6 ± 3.3 μM) and GAT-3 (IC₅₀ = 31.0 ± 4.7 μM), respectively [1]. Although NNC-05-2045's exact IC₅₀ values at GAT-1 and GAT-3 were not reported in the same study, the azetidine-for-piperidine scaffold hop resulted in compounds with measurable but moderate GAT affinity, compared with the potent in vivo anticonvulsant activity of the parent piperidine. The most potent azetidine-based GAT-1 inhibitor in the series was an azetidin-2-ylacetic acid derivative with a 4,4-bis(3-methyl-2-thienyl)butenyl lipophilic appendage (IC₅₀ = 2.01 ± 0.77 μM), highlighting that the azetidine core alone is insufficient for high potency—both ring size and exocyclic substituents co-determine activity [1]. In the benzyl azetidine S1P modulator series, azetidine-3-carboxylic acid derivatives bearing an N-benzyl group achieved S1P₁ receptor modulation, while the corresponding piperidine analogs in the same patent family exhibit different selectivity profiles, underscoring that the four-membered ring imparts pharmacodynamic properties not achievable with six-membered congeners [2].

GABA transporter Scaffold hopping Subtype selectivity

Commercial Availability and Supplier Documentation: Procurement-Ready Building Block with Catalog Purity Specifications Versus Custom-Synthesis-Only Analogs

1-(4-Methoxybenzyl)azetidine (CAS 1863392-54-4) is stocked as a catalog product by multiple chemical suppliers, including Shaoyuan Technology and Sigma-Aldrich (catalog number T263486), with standard research-grade purity specifications . This contrasts with more functionalized azetidine analogs such as 3-azido-1-(4-methoxybenzyl)azetidine (CAS 2097976-94-6) and 1-(4-methoxybenzyl)azetidine-3-carboxylic acid (CAS not assigned in public databases), which are available from fewer suppliers and at higher cost due to additional synthetic steps. The unfunctionalized azetidine ring of the target compound permits downstream diversification (e.g., N-debenzylation to liberate the free azetidine NH for further functionalization), making it a versatile intermediate that is cost-effective to procure in multi-gram quantities compared with pre-functionalized analogs . The Molecular Weight of 177.24 g/mol and the predicted LogP of ~1.5–2.0 place this compound in favorable property space for fragment-based screening (MW < 250; LogP < 3.0) .

Commercial availability Supplier documentation Procurement readiness

Evidence-Backed Application Scenarios for 1-(4-Methoxybenzyl)azetidine in Scientific Procurement


Fragment-Based Screening Libraries Targeting Lipoxygenase Enzymes

The documented biochemical screening of 1-(4-methoxybenzyl)azetidine against platelet 12-lipoxygenase at 30 μM [1] supports its inclusion in fragment-based drug discovery (FBDD) libraries targeting the arachidonic acid metabolic pathway. With a molecular weight of 177.24 g/mol, predicted LogP of ~1.5–2.0, and only one hydrogen-bond acceptor (methoxy oxygen), this compound meets Rule-of-Three criteria for fragment screening (MW < 300, LogP ≤ 3). The azetidine ring strain of ~25.4 kcal/mol provides a latent reactivity handle that can be exploited for covalent fragment approaches, distinguishing it from the more inert pyrrolidine or piperidine fragments commonly used in FBDD collections . Procurement of this compound for 12-LOX fragment screening is justified by the existing (albeit incomplete) biochemical annotation, which provides a starting point for hit validation that is absent for most other N-benzyl azetidine fragments.

GABA Transporter Probe Expansion via N-Debenzylation and Subsequent Functionalization

The GABA-uptake inhibitor study by Faust et al. established that 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives with appropriate N-alkyl lipophilic appendages achieve moderate GAT-1 affinity (IC₅₀ = 26.6 μM) and GAT-3 affinity (IC₅₀ = 31.0 μM) [1]. 1-(4-Methoxybenzyl)azetidine can serve as a precursor for generating novel GABA-transporter probes through N-debenzylation (e.g., hydrogenolysis or oxidative cleavage) followed by re-functionalization with tailored lipophilic groups. This synthetic strategy enables systematic exploration of the N-substituent SAR while preserving the azetidine core geometry that differentiates this scaffold from piperidine-based GABA inhibitors. The achiral nature of the starting material ensures that downstream chiral centers (if introduced) can be attributed solely to the functionalization step, simplifying SAR interpretation.

S1P Receptor Modulator Lead Optimization Using N-Benzyl Azetidine Scaffolds

The benzyl azetidine patent family (US 8,729,062 B2) demonstrates that N-benzyl-substituted azetidine derivatives can achieve potent and selective S1P₁ receptor modulation, with certain analogs exhibiting >100-fold selectivity over S1P₃ [1]. 1-(4-Methoxybenzyl)azetidine provides the core N-benzyl azetidine scaffold with an additional methoxy substituent that can serve as a hydrogen-bond acceptor or be further derivatized (e.g., O-demethylation to phenol for subsequent etherification or sulfonation). This compound is an appropriate entry point for medicinal chemistry programs aiming to explore the SAR around the benzyl ring of S1P-modulating azetidines, particularly where methoxy → hydroxy → elaborated ether is a planned diversification sequence.

Chemical Biology Tool Compound Synthesis via Azetidine Ring-Opening or Ring-Expansion Chemistry

The ring-strain energy of ~25.4 kcal/mol in the azetidine core [1] makes 1-(4-methoxybenzyl)azetidine a viable substrate for controlled ring-opening reactions (e.g., Lewis acid-promoted fragmentation to olefins, as demonstrated for related N-benzyl azetidines with 4-methoxyphenyl groups at C2) or ring-expansion to pyrrolidines. This reactivity profile is not accessible with pyrrolidine or piperidine analogs, which lack sufficient ring strain to undergo analogous transformations under mild conditions. For chemical biology applications requiring the generation of functionalized olefins or ring-expanded heterocycles from a common precursor, 1-(4-methoxybenzyl)azetidine represents a procurement-relevant starting material with documented reactivity precedent in the azetidine fragmentation literature.

Quote Request

Request a Quote for 1-(4-Methoxybenzyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.